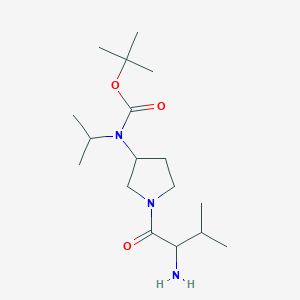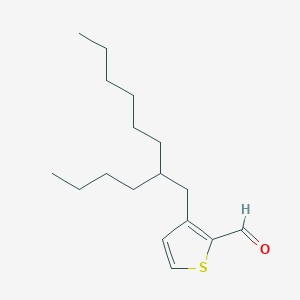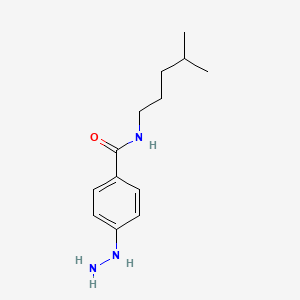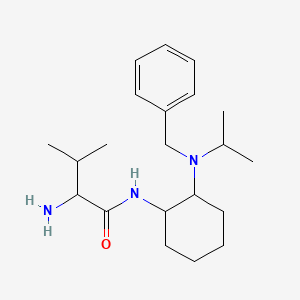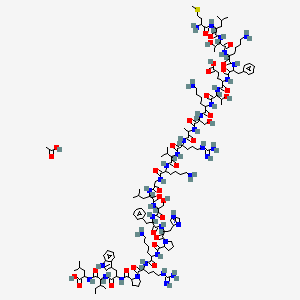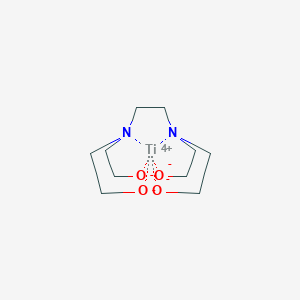![molecular formula C30H42N4O6 B14797021 N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is a complex organic compound with the molecular formula C30H42N4O6 This compound is characterized by the presence of two tert-butylphenoxy groups attached to a hexanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-tert-butylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reaction time ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(4-tert-butylphenyl)oxamide
- N,N’-bis(4-tert-butylphenyl)malonamide
- N,N’-bis(4-tert-butylphenyl)succinamide
Uniqueness
N’1,N’6-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide is unique due to its specific combination of tert-butylphenoxy groups and hexanedihydrazide backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C30H42N4O6 |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
1-N',6-N'-bis[2-(4-tert-butylphenoxy)acetyl]hexanedihydrazide |
InChI |
InChI=1S/C30H42N4O6/c1-29(2,3)21-11-15-23(16-12-21)39-19-27(37)33-31-25(35)9-7-8-10-26(36)32-34-28(38)20-40-24-17-13-22(14-18-24)30(4,5)6/h11-18H,7-10,19-20H2,1-6H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
InChI-Schlüssel |
MTWAHZRFANCIFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


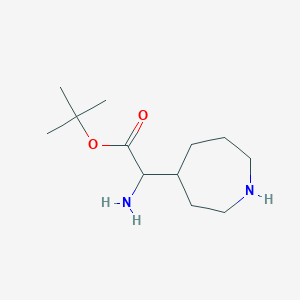
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
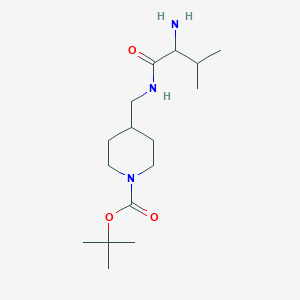
![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B14796959.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
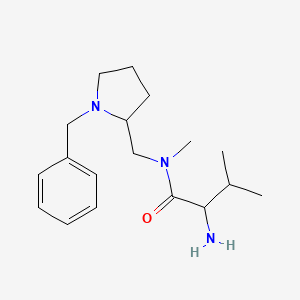
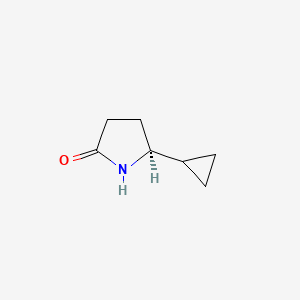
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
